molecular formula C26H29N5O3S B2385095 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1358830-26-8

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2385095
M. Wt: 491.61
InChI Key: RFUAKWSZYGNYMM-UHFFFAOYSA-N
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Description

Typically, a description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester or an amine), and the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve discussing the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what it can be converted into) or where it is a product (what it can be synthesized from).



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with common reagents.


Scientific Research Applications

Anticancer Activity

Compounds with structures related to the given chemical, particularly those incorporating pyrazolo[1,5-a]pyrimidine and pyrimidine derivatives, have been extensively studied for their anticancer properties. For instance, certain derivatives synthesized from aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020). This suggests potential avenues for research into similar compounds for anticancer applications.

Antioxidant Activity

Research into the antioxidant activity of pyrazole-acetamide derivatives has revealed significant antioxidant properties in vitro, evidenced by studies on Co(II) and Cu(II) coordination complexes derived from such compounds (Chkirate et al., 2019). The ability of these compounds to scavenge free radicals could be indicative of the potential of the given compound in oxidative stress-related conditions.

Synthesis of Heterocyclic Compounds

The given compound's structure lends itself to the synthesis of a variety of heterocyclic compounds, which have broad implications in medicinal chemistry and drug development. For example, novel synthesis routes have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar core structures, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds from acetamide derivatives has demonstrated significant antitumor activities. These compounds exhibit high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010). Such research underscores the potential utility of the given compound in developing novel antitumor agents.

Safety And Hazards

This would discuss any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also discuss appropriate safety precautions for handling and disposing of the compound.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-5-18-11-13-20(14-12-18)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-19-9-7-8-10-21(19)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUAKWSZYGNYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)N(N=C3C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide

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